Crotonaldehyde, 2-bromo-3-methyl-
Description
Crotonaldehyde, 2-bromo-3-methyl-, is a brominated and methylated derivative of crotonaldehyde (2-butenal). Crotonaldehyde itself is a reactive α,β-unsaturated aldehyde used extensively in organic synthesis, particularly in producing sorbic acid, pharmaceuticals, and agrochemicals . Its bromo-methyl derivative likely shares similar reactivity patterns but with enhanced electrophilicity due to electron-withdrawing bromine and steric effects from the methyl group. Such modifications could influence its applications in chemical synthesis, toxicity, and environmental behavior, though direct data on 2-bromo-3-methylcrotonaldehyde remains scarce in the literature reviewed.
Properties
IUPAC Name |
2-bromo-3-methylbut-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c1-4(2)5(6)3-7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZIWMBYOJZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185017 | |
| Record name | Crotonaldehyde, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31058-93-2 | |
| Record name | Crotonaldehyde, 2-bromo-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031058932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonaldehyde, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methylbut-2-enal can be synthesized through several methods. One common method involves the bromination of 3-methylbut-2-enal (crotonaldehyde) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 2-bromo-3-methylbut-2-enal may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methylbut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-3-methylbut-2-enoic acid.
Reduction: 2-Bromo-3-methylbut-2-enol.
Substitution: 2-Amino-3-methylbut-2-enal (when reacted with amines).
Scientific Research Applications
2-Bromo-3-methylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated aldehydes on biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-methylbut-2-enal involves its reactivity as both an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Crotonaldehyde (2-Butenal)
- Chemical Properties: Crotonaldehyde is an α,β-unsaturated aldehyde with a conjugated double bond and aldehyde group, making it highly reactive. It forms DNA adducts via reactions with deoxyguanosine, as seen in studies where it generated cyclic 1,N²-adducts .
- Applications : Primarily used as an intermediate in synthesizing sorbic acid, vitamin E, and denaturants for alcohol . It also serves as a solvent for resins and oils .
- Toxicity: Classified as a flammable, reactive chemical with acute inhalation hazards. Exposure causes severe irritation to the skin, eyes, and respiratory tract . Chronic exposure risks include carcinogenicity, as noted by IARC .
Acrolein
- Chemical Properties : Like crotonaldehyde, acrolein is an α,β-unsaturated aldehyde but with a shorter carbon chain. Its higher electrophilicity increases reactivity in nucleophilic additions.
- Applications: Used in polymer production and as a biocide.
- Toxicity: More acutely toxic than crotonaldehyde, causing rapid respiratory damage. Both compounds are implicated in lipid peroxidation and endogenous formation .
Butyraldehyde
- Applications : Used in plasticizers and synthetic resins.
- Toxicity : Less irritating than crotonaldehyde, with lower acute exposure risks .
Brominated Aldehydes (e.g., 2-Bromo-3-Pyridinecarboxaldehyde)
- For example, 2-bromo-3-pyridinecarboxaldehyde is used in pharmaceutical synthesis due to its electrophilic pyridine ring .
- Toxicity : Brominated compounds often exhibit higher toxicity and environmental persistence, though specific data on 2-bromo-3-methylcrotonaldehyde are lacking.
Data Tables
Table 1: Comparative Chemical Properties
Table 2: Toxicity Profiles
Biological Activity
Crotonaldehyde, 2-bromo-3-methyl- (C5H7BrO), is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and toxicological properties. The findings are supported by data tables and case studies to provide a comprehensive understanding of this compound's biological activity.
- Chemical Formula : C5H7BrO
- Molecular Weight : 179.02 g/mol
- CAS Number : 147367
Antimicrobial Activity
Research indicates that Crotonaldehyde derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various derivatives, including Crotonaldehyde, which were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 mg/ml to 50 mg/ml, demonstrating significant antibacterial potential .
| Compound | MIC (mg/ml) | Bacterial Strain |
|---|---|---|
| Crotonaldehyde Derivative | 12.5 - 50 | Staphylococcus aureus |
| Escherichia coli |
Anticancer Activity
Crotonaldehyde has been investigated for its anticancer properties. A specific derivative was shown to inhibit the growth of neuroblastoma cells with an IC50 value of approximately 38.4 µM against MCF-7 human cancer cells. This suggests that modifications to the Crotonaldehyde structure can enhance its selectivity and potency against cancer cells .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 38.4 | Anticancer |
| SH-SY5Y | Not specified | Anticancer |
Toxicological Effects
The compound has also been studied for its toxicological effects, particularly concerning environmental exposure. A study linked exposure to volatile organic compounds (VOCs), including Crotonaldehyde, with an increased risk of cardiometabolic syndrome (CMS). Urinary metabolites from individuals exposed to these compounds showed significant associations with CMS markers .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study synthesized several Crotonaldehyde derivatives and evaluated their antimicrobial efficacy against a panel of pathogens. The results indicated that certain derivatives had enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents. -
Case Study on Cancer Cell Inhibition :
In vitro studies on neuroblastoma cell lines revealed that specific modifications to the Crotonaldehyde structure resulted in improved anticancer activity, highlighting the importance of chemical structure in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
